8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one is a useful research compound. Its molecular formula is C26H21NO5 and its molecular weight is 427.456. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Properties
Research on compounds structurally related to 8-benzoyl-6-(3-methoxybenzyl)-2,3-dihydro[1,4]dioxino[2,3-g]quinolin-9(6H)-one often focuses on their synthesis and potential as intermediates for further chemical transformations. For instance, studies have described the synthesis of quinoline and naphthyridine derivatives through methods that parallel the synthesis of analog compounds, highlighting the versatility of these compounds in synthetic organic chemistry. These methods involve intricate steps such as thermolysis, cyclization, and N-methylation, demonstrating the complex chemistry and potential applications of such compounds in the synthesis of biologically active molecules (Walz & Sundberg, 2000).
Potential Biological Activities
Compounds with structures similar to this compound have been investigated for their potential biological activities. While direct studies on this specific compound are limited, analogous compounds have been evaluated for activities such as PKC inhibition, demonstrating the interest in these compounds for biological applications. The synthesis of these analogs, including various modifications, aims at enhancing their biological efficacy or understanding their mechanism of action (Janin, Bisagni, & Carrez, 1993).
Photochemical and Antioxidant Properties
Research has also delved into the photochemical properties of related compounds, examining mechanisms such as photoenolization and the influence of structural modifications on these processes. This research sheds light on the potential use of these compounds in materials science, especially in areas requiring specific photochemical behaviors (Aloïse et al., 2006). Additionally, the antioxidant activity of phenolic lignans structurally related to this compound highlights the interest in these compounds for their potential health benefits and their role in oxidative stress mitigation (Yamauchi et al., 2005).
Mechanism of Action
It’s worth noting that this compound belongs to the class of 4-hydroxy-2-quinolones , which are known for their interesting pharmaceutical and biological activities and are valuable in drug research and development . The chemistry of quinoline-2,4-diones, a related class of compounds, is unique due to their roles in natural and synthetic chemistry and their biologically and pharmacological activities .
Properties
IUPAC Name |
8-benzoyl-6-[(3-methoxyphenyl)methyl]-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-9-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21NO5/c1-30-19-9-5-6-17(12-19)15-27-16-21(25(28)18-7-3-2-4-8-18)26(29)20-13-23-24(14-22(20)27)32-11-10-31-23/h2-9,12-14,16H,10-11,15H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGMTJCNYYHIRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2C=C(C(=O)C3=CC4=C(C=C32)OCCO4)C(=O)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.